

4-Chloro-2-mercaptobenzaldehyde chemical structure and properties

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Compound of Interest

Compound Name: 4-Chloro-2-mercaptobenzaldehyde

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Technical Guide: 4-Chloro-2-mercaptobenzaldehyde

Chemical Structure, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

4-Chloro-2-mercaptobenzaldehyde is a specialized bifunctional organosulfur intermediate used primarily in the synthesis of sulfur-containing heterocycles (thiochromanes, benzothiophenes) and multidentate ligands for coordination chemistry.^[1] Its structure combines a nucleophilic thiol (-SH) group and an electrophilic formyl (-CHO) group on a chlorinated benzene core. This dual reactivity makes it a critical "lynchpin" scaffold for constructing fused ring systems via tandem Michael-Aldol or Michael-Knoevenagel sequences.

This guide details the chemical identity, validated synthetic protocols, reactivity profiles, and safety considerations for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Structural Analysis^[2]^[3]

Unlike its isomer 4-mercaptobenzaldehyde (CAS 91358-96-2), the 4-chloro-2-mercapto derivative places the thiol group ortho to the aldehyde. This proximity is the driver for its cyclization chemistry.

Property	Data
Systematic Name	4-Chloro-2-sulfanylbenzaldehyde
Molecular Formula	C ₇ H ₅ ClOS
Molecular Weight	172.63 g/mol
Physical State	Pale yellow solid (typically)
Solubility	Soluble in DMSO, DMF, CHCl ₃ ; sparingly soluble in water
Key Functional Groups	Aldehyde (C-1), Thiol (C-2), Chlorine (C-4)
Electronic Character	The C-4 chlorine exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the thiol and the electrophilicity of the aldehyde compared to the unsubstituted parent. [2]

Structural Visualization

The ortho relationship between the thiol and aldehyde allows for rapid formation of transient thiohemiacetals, which can influence equilibrium in solution.

Synthesis & Production Protocols

Method A: Nucleophilic Aromatic Substitution (S_NAr)

The most scalable route involves the displacement of a halogen at the 2-position of a di-halo precursor. The aldehyde group at C-1 activates the ortho position (C-2) toward nucleophilic attack, while the para position (C-4) is also activated but less sterically accessible for the initial attack if the nucleophile is bulky or if conditions are controlled.

Precursor: 2,4-Dichlorobenzaldehyde (or 2-fluoro-4-chlorobenzaldehyde for higher regioselectivity).

Protocol:

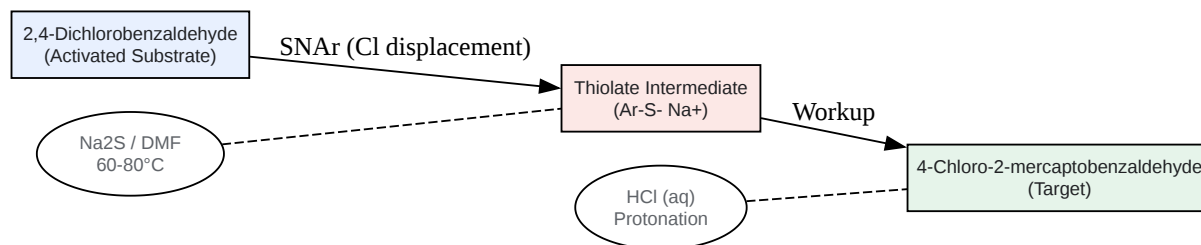
- Reagents: 2,4-Dichlorobenzaldehyde (1.0 eq), Sodium Sulfide ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$, 1.1 eq) or Sodium Hydrosulfide (NaSH).
- Solvent: DMF or DMSO (polar aprotic solvents are required to stabilize the transition state).
- Conditions: Heat to 60–80°C under an inert atmosphere (N_2 or Ar) to prevent oxidation of the thiol.
- Workup: Acidification with dilute HCl releases the free thiol from the thiolate salt. The product precipitates or is extracted with ethyl acetate.
- Purification: Recrystallization from Hexane/Ethyl Acetate.

Method B: Diazotization (Laboratory Scale)

For high regiochemical fidelity, starting from the aniline derivative is preferred.

- Start: 2-Amino-4-chlorobenzaldehyde.
- Diazotization: React with NaNO_2/HCl at 0°C to form the diazonium salt.
- Xanthate Formation: React diazonium salt with potassium ethyl xanthate.
- Hydrolysis: Base hydrolysis (KOH) followed by acidification yields the thiol.

Synthesis Workflow Diagram



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Caption: SNAr synthesis route exploiting the ortho-activation provided by the aldehyde group.

Reactivity Profile & Mechanisms

The utility of 4-chloro-2-mercaptobenzaldehyde lies in its ability to undergo tandem reactions.

Organocatalytic Michael-Henry / Michael-Knoevenagel Reactions

This compound is a standard substrate for synthesizing chiral thiochromanes.

- Mechanism: The thiol group (deprotonated by a base or organocatalyst) attacks an electron-deficient alkene (e.g., -nitrostyrene). The resulting intermediate undergoes an intramolecular aldol-type condensation with the pendant aldehyde to close the six-membered ring.
- Catalysts: Cinchona alkaloid derivatives (e.g., thioureas) are often used to induce enantioselectivity.

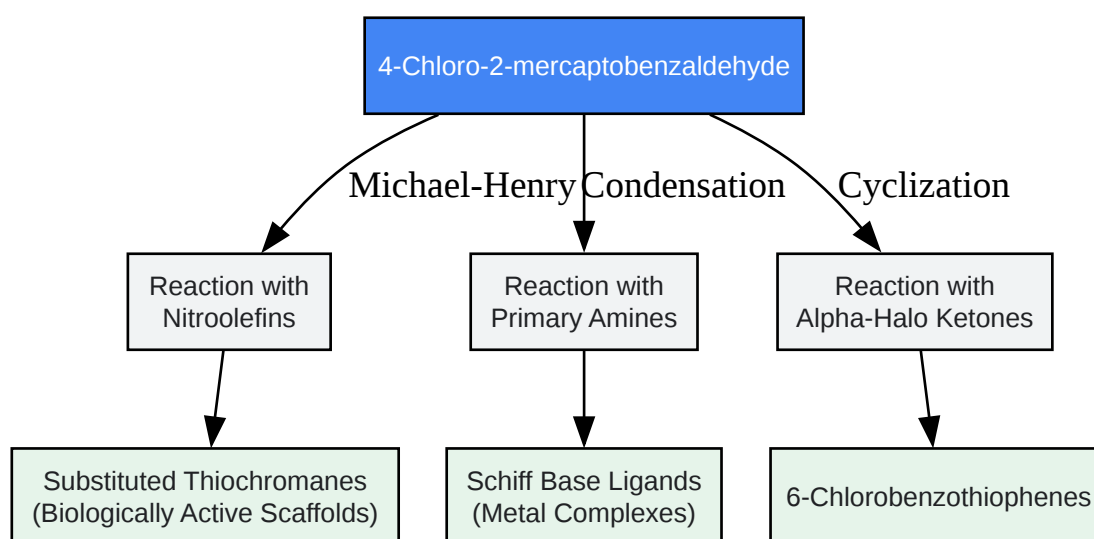
Benzothiophene Synthesis

Condensation with alpha-halo ketones or similar electrophiles followed by cyclization yields 6-chlorobenzothiophenes, which are scaffolds for SERMs (Selective Estrogen Receptor Modulators) and anti-inflammatory drugs (e.g., Zileuton analogs).

Schiff Base Ligand Formation

Reaction with primary amines (e.g., 4-aminoantipyrine) yields N,S-donor ligands. The chlorine atom on the ring modulates the electronic density on the metal center in the resulting complexes, often enhancing antimicrobial efficacy compared to the non-chlorinated analogs.

Reaction Pathway Diagram



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Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Handling, Stability, and Safety

Stability Concerns

- Oxidation: Like all thiols, this compound is prone to oxidative dimerization to form the disulfide (bis(2-formyl-4-chlorophenyl)disulfide).
 - Mitigation: Store under Argon or Nitrogen. If the solid turns from pale yellow to dark orange/brown, check for oxidation.
- Odor: Low molecular weight thiols possess potent, disagreeable odors.
 - Protocol: All weighing and reactions must be performed in a functioning fume hood. Glassware should be treated with bleach (hypochlorite) solution immediately after use to oxidize residual thiols and neutralize the odor.

Storage

- Temperature: 2–8°C (Refrigerator).
- Atmosphere: Inert (Argon preferred).
- Container: Tightly sealed, amber glass (light sensitive).

References

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Sources

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